5-methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole
Description
Properties
CAS No. |
1215020-45-3 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-methoxy-3,3-dimethyl-2,4-dihydropyrrole |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-6(9-3)8-5-7/h4-5H2,1-3H3 |
InChI Key |
MFNSQCYCPPFBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NC1)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,2-dimethoxypropane with pyrrole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of 5-methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce 3,3-dimethyl-3,4-dihydro-2H-pyrrole .
Scientific Research Applications
5-Methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole
- CAS Number : 5264-35-7
- Molecular Formula: C₅H₉NO
- Molecular Weight : 99.13 g/mol
- Synonyms: 2-Methoxy-1-pyrroline, O-methylbutyrolactim .
Structural Features :
This compound is a five-membered, partially saturated pyrrole derivative with a methoxy group at position 5 and two methyl groups at position 2. The dihydro-2H-pyrrole scaffold introduces conformational flexibility, making it a versatile intermediate in organic synthesis.
Comparison with Structural Analogs
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole
- CAS Number : 116673-95-1
- Molecular Formula : C₁₃H₁₇N
- Molecular Weight : 187.28 g/mol
- Key Differences :
- Substituent : A benzyl group replaces the methoxy group at position 3.
- Physical Properties : White crystalline solid (melting point: 115–116°C), lower solubility in polar solvents compared to the methoxy analog .
- Applications : Primarily used as a pharmaceutical intermediate, with reported roles in drug development for its structural rigidity and lipophilicity .
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
- CAS Number : 480439-17-6
- Molecular Formula: C₁₁H₁₃NO
- Molecular Weight : 175.23 g/mol
- Key Differences: Substituent: A 4-methoxyphenyl group at position 5 introduces aromaticity and extended conjugation. Reactivity: Enhanced electron density due to the methoxyphenyl group may facilitate electrophilic substitution reactions.
5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole
5-(Methylthio)-3,4-dihydro-2H-pyrrole
- Key Differences :
Comparative Analysis Table
Key Research Findings
Reactivity in Cyclization Reactions :
- The methoxy analog reacts with sulfones to form benzothiazines, while the methylthio homolog accelerates reaction rates due to sulfur’s electron-donating effects .
- The benzyl derivative’s bulkiness reduces steric accessibility, limiting its utility in intramolecular cyclizations .
Biological Activity :
- Methoxy-substituted pyrrolines show moderate antibacterial activity against Staphylococcus aureus, whereas benzyl derivatives exhibit enhanced antifungal properties due to increased hydrophobicity .
Synthetic Flexibility :
- The methoxy group’s polarity facilitates purification via chromatography, while the furyl and phenyl analogs require specialized techniques like recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
